Fmoc-L-アスパラギノール

概要

説明

Fmoc-L-asparaginol is a derivative of asparagine, which is one of the 20 naturally occurring amino acids that are the building blocks of proteins. It is widely used in chemotherapeutic regimens for the treatment of acute lymphoblastic leukemia (ALL) and has led to a substantial improvement in cure rates, especially in children .

Synthesis Analysis

Fmoc-L-asparaginol is used in solid-phase peptide synthesis (SPPS) to make peptides/glycopeptides containing the aspartate residue .

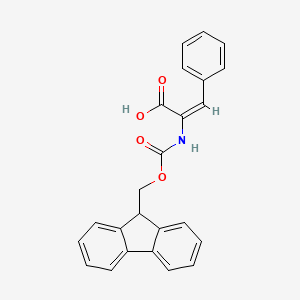

Molecular Structure Analysis

The molecular structure of Fmoc-L-asparaginol has been extensively investigated. Over 100 structural models of l-asparaginases have been deposited in the Protein Data Bank during the last 30 years . The molecular basis of other important properties of these enzymes, such as their substrate specificity, is still being evaluated .

Chemical Reactions Analysis

The chemical reactions involving Fmoc-L-asparaginol are complex and involve several steps. The reaction conditions for the coupling of α,α-disubstituted alkenyl amino acids relevant to all-hydrocarbon stapled peptide drug discovery have been developed .

Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-L-asparaginol have been analyzed in several studies. The properties of interface and surface regions are quantified by five physical-chemical descriptors . The discriminating properties of interface and surface regions are quantified by five physical-chemical descriptors developed previously .

科学的研究の応用

がん治療

Fmoc-L-アスパラギノールは、特に急性リンパ性白血病(ALL)の治療において、がん治療に重要な治療用途を持つ酵素であるL-アスパラギナーゼの合成に使用される誘導体です。 この酵素は、特定のがん細胞の生存に不可欠なアミノ酸であるL-アスパラギンを枯渇させることで機能します .

タンパク質工学

タンパク質工学では、Fmoc-L-アスパラギノールを使用して、免疫原性が低く、安定性が向上した修飾酵素を作成できます。 部位特異的変異誘発や分子動力学などの技術を使用して、これらの「バイオベター」酵素を開発します .

ナノメディシン

ナノテクノロジーは、酵素の封入と固定化にFmoc-L-アスパラギノールを使用し、薬物動態を向上させます。 このアプリケーションは、薬物送達システムを改善し、副作用を最小限に抑えながら、体内の特定の部位を標的にすることを目的としています .

食品産業

Fmoc-L-アスパラギノールを使用して合成されたL-アスパラギナーゼ酵素は、食品産業でアクリルアミドの形成を抑制するために使用されます。 アクリルアミドは、高温調理中に炭水化物豊富な食品に形成される潜在的な発がん物質です .

医薬品開発

医薬品では、Fmoc-L-アスパラギノールは、Quality-by-Design(QbD)の原則に基づいた薬物の開発に役立ちます。 これは、副作用を最小限に抑えながら治療効果を最大限に高めることに重点を置いて、調整された品質プロファイルを持つ医薬品を作成するのに役立ちます .

酵素効率の向上

Fmoc-L-アスパラギノールに関する研究には、酵素の効率を高めるための取り組みも含まれています。 組み換え株の開発やナノ粒子固定化などの高度な製造戦略は、この研究の一部であり、費用対効果が高く、高機能な酵素を実現することを目指しています .

作用機序

Target of Action

Fmoc-L-asparaginol is a specialty product used in proteomics research It’s worth noting that l-asparaginases, which catalyze the hydrolysis of l-asparagine to l-aspartic acid and ammonia, are widely used in hematology for the treatment of lymphoblastic leukemias .

Mode of Action

L-asparaginases, a family of enzymes that fmoc-l-asparaginol may interact with, catalyze the hydrolysis of l-asparagine to l-aspartic acid and ammonia . This reaction is crucial in the metabolism of toxic ammonia in the body .

Biochemical Pathways

Asparagine, an important amino acid in mammals, is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides . Two enzymes are involved in asparagine metabolism: asparagine synthase, which catalyzes glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase, which hydrolyzes asparagine to aspartate . Fmoc-L-asparaginol may interact with these enzymes and affect these biochemical pathways.

Result of Action

Asparagine plays a vital role in the development of cancer cells . Overconsumption of intracellular asparagine can influence cellular proliferation and induce cell apoptosis, even under glutamine-rich conditions .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Fmoc-L-asparaginol plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the synthesis process. One of the key enzymes it interacts with is asparagine synthetase, which catalyzes the conversion of aspartate to asparagine. This interaction is essential for the incorporation of asparagine into peptides. Additionally, Fmoc-L-asparaginol can interact with other biomolecules such as asparaginase, which hydrolyzes asparagine to aspartate .

Cellular Effects

Fmoc-L-asparaginol has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of asparagine synthetase, leading to changes in the levels of asparagine within the cell. This, in turn, can impact protein synthesis and other metabolic processes. Additionally, Fmoc-L-asparaginol can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction .

Molecular Mechanism

The molecular mechanism of Fmoc-L-asparaginol involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, Fmoc-L-asparaginol can inhibit the activity of asparaginase, preventing the hydrolysis of asparagine to aspartate. This inhibition can lead to an accumulation of asparagine within the cell, affecting various cellular processes. Additionally, Fmoc-L-asparaginol can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-L-asparaginol can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that Fmoc-L-asparaginol can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Fmoc-L-asparaginol can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of Fmoc-L-asparaginol can result in toxic or adverse effects, such as cellular apoptosis or necrosis .

Metabolic Pathways

Fmoc-L-asparaginol is involved in several metabolic pathways, primarily related to the metabolism of asparagine. The compound interacts with enzymes such as asparagine synthetase and asparaginase, which play key roles in the synthesis and hydrolysis of asparagine. These interactions can affect the levels of asparagine and other related metabolites within the cell, influencing overall metabolic flux. Additionally, Fmoc-L-asparaginol can impact the production of other nutrients such as glucose, proteins, lipids, and nucleotides .

Transport and Distribution

Within cells and tissues, Fmoc-L-asparaginol is transported and distributed through various mechanisms. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, Fmoc-L-asparaginol can accumulate in specific compartments or organelles, depending on its interactions with other biomolecules. These interactions can affect the localization and activity of the compound, influencing its overall function .

Subcellular Localization

The subcellular localization of Fmoc-L-asparaginol is determined by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria. This localization can affect the activity and function of Fmoc-L-asparaginol, as it interacts with different biomolecules in these compartments. Additionally, post-translational modifications can influence the stability and function of the compound within the cell .

特性

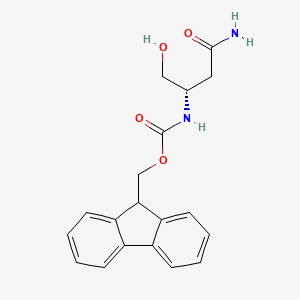

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c20-18(23)9-12(10-22)21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,22H,9-11H2,(H2,20,23)(H,21,24)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVDQIGBMJCGLD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate](/img/structure/B1463607.png)

![Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate](/img/structure/B1463614.png)